Cas no 1706441-56-6 (3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one)

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one is a brominated pyrrolone derivative featuring a pyridinylmethyl substituent. This compound is of interest in synthetic organic chemistry due to its functionalized heterocyclic core, which serves as a versatile intermediate for further derivatization. The presence of bromine atoms at the 3- and 4-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex molecular architectures. The pyridinylmethyl group contributes to potential coordination properties, making it useful in ligand design. Its well-defined structure and synthetic utility make it valuable for pharmaceutical and materials science research, particularly in the development of bioactive molecules or functional materials.
3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one structure
1706441-56-6 structure
商品名:3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one
CAS番号:1706441-56-6
MF:C10H8Br2N2O
メガワット:331.991320610046
CID:5210529

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one 化学的及び物理的性質

名前と識別子

    • 3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one
    • インチ: 1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-2-1-3-13-4-7/h1-4H,5-6H2
    • InChIKey: CNGAPEMPEAHVBL-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CN=C2)CC(Br)=C(Br)C1=O

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508049-1g
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
1706441-56-6 97%
1g
$446 2023-01-10

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one 関連文献

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-oneに関する追加情報

Research Briefing on 3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one (CAS: 1706441-56-6)

Recent studies on the compound 3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one (CAS: 1706441-56-6) have highlighted its potential as a versatile scaffold in medicinal chemistry and drug discovery. This brominated pyrrolone derivative has attracted attention due to its unique structural features, which enable diverse chemical modifications and interactions with biological targets. The presence of both bromine atoms and the pyridinylmethyl group at the N1 position contributes to its distinct electronic properties and binding characteristics.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a kinase inhibitor scaffold. Researchers demonstrated that 1706441-56-6 could be effectively modified to create selective inhibitors for several tyrosine kinases implicated in cancer pathways. The bromine atoms were found to be crucial for maintaining the compound's binding affinity, while the pyridinylmethyl group allowed for fine-tuning of selectivity through additional substitutions.

In the field of antimicrobial research, a recent investigation (Bioorganic Chemistry, 2024) revealed that derivatives of 3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one exhibited promising activity against drug-resistant bacterial strains. The study identified that the compound's ability to disrupt bacterial membrane potential and inhibit efflux pumps contributed to its effectiveness, particularly against Gram-positive pathogens.

Structural analyses using X-ray crystallography (Acta Crystallographica Section E, 2023) provided important insights into the molecular conformation of 1706441-56-6. The studies confirmed that the compound adopts a nearly planar pyrrolone ring system, with the bromine atoms and pyridinylmethyl group positioned in a way that creates distinct electronic environments suitable for various molecular interactions.

Ongoing research is exploring the compound's potential in neurodegenerative disease applications. Preliminary results suggest that certain derivatives may modulate protein aggregation pathways relevant to Alzheimer's and Parkinson's diseases. The brominated pyrrolone core appears to interact with amyloidogenic peptides, potentially inhibiting their aggregation (Neurochemical Research, 2024).

From a synthetic chemistry perspective, recent advances have improved the scalability of 3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one production. A 2023 publication in Organic Process Research & Development described an optimized catalytic process that increased yield while reducing hazardous waste generation, addressing previous challenges in large-scale synthesis.

Future research directions for this compound include further exploration of its structure-activity relationships, development of more potent and selective derivatives, and investigation of its potential in combination therapies. The unique properties of 1706441-56-6 continue to make it a valuable tool for chemical biology research and drug discovery efforts across multiple therapeutic areas.

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